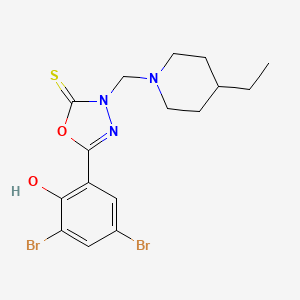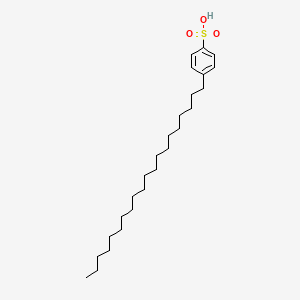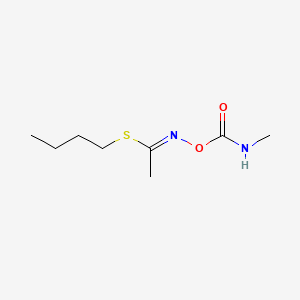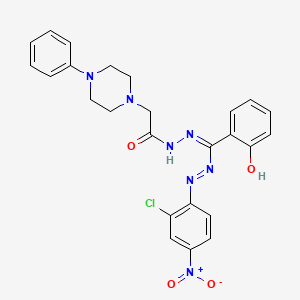
Zinc, bis(2-(methoxy-kappaO)benzoato-kappaO)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)-: is a coordination compound where zinc is complexed with two molecules of 2-methoxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- typically involves the reaction of zinc salts, such as zinc acetate or zinc chloride, with 2-methoxybenzoic acid in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, where the 2-methoxybenzoato ligands are replaced by other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other carboxylates.
Major Products Formed:
Oxidation: Oxidized zinc species and modified benzoic acid derivatives.
Reduction: Reduced zinc complexes and modified benzoic acid derivatives.
Substitution: New zinc complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- is used as a catalyst in various organic reactions, including esterification and polymerization processes.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: Research has shown that this compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Studies have indicated that the compound exhibits antimicrobial properties, which could be useful in developing new antimicrobial agents.
Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various ligands makes it a potential candidate for drug delivery systems.
Therapeutics: Its enzyme inhibition properties are being explored for therapeutic applications in treating diseases related to enzyme dysfunction.
Industry:
Coatings: The compound is used in the formulation of protective coatings for metals, providing corrosion resistance.
Pigments: It is also used as a pigment in paints and coatings due to its stability and color properties.
Wirkmechanismus
The mechanism by which Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, influencing the activity of enzymes and other proteins. The 2-methoxybenzoato ligands can also interact with biological molecules, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- Zinc, bis(2-hydroxybenzoato-O1,O2)-, (beta-4)-
- Zinc, bis(2-chlorobenzoato-O1,O2)-, (beta-4)-
- Zinc, bis(2-nitrobenzoato-O1,O2)-, (beta-4)-
Comparison:
- Zinc, bis(2-hydroxybenzoato-O1,O2)-, (beta-4)-: This compound has hydroxyl groups instead of methoxy groups, which can influence its reactivity and solubility.
- Zinc, bis(2-chlorobenzoato-O1,O2)-, (beta-4)-: The presence of chlorine atoms can enhance the compound’s antimicrobial properties but may also increase its toxicity.
- Zinc, bis(2-nitrobenzoato-O1,O2)-, (beta-4)-: The nitro groups can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions.
Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- stands out due to its unique combination of methoxy groups and zinc coordination, providing a balance of stability and reactivity that is valuable in various applications.
Eigenschaften
CAS-Nummer |
65046-95-9 |
|---|---|
Molekularformel |
C16H16O6Zn |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
2-methoxybenzoic acid;zinc |
InChI |
InChI=1S/2C8H8O3.Zn/c2*1-11-7-5-3-2-4-6(7)8(9)10;/h2*2-5H,1H3,(H,9,10); |
InChI-Schlüssel |
DLSUBIPPOZXMOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)O.COC1=CC=CC=C1C(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


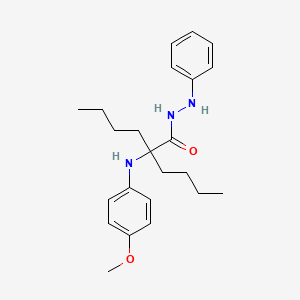
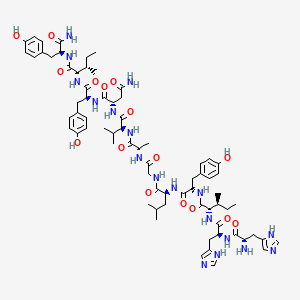
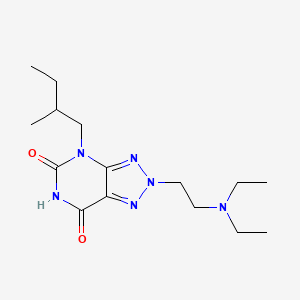
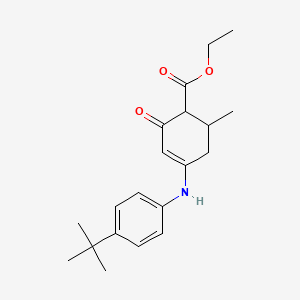
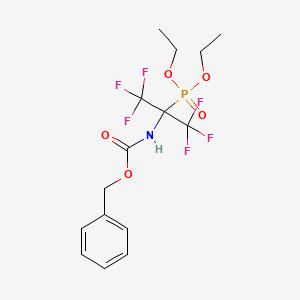
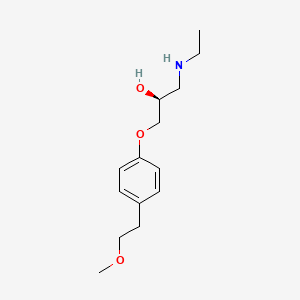
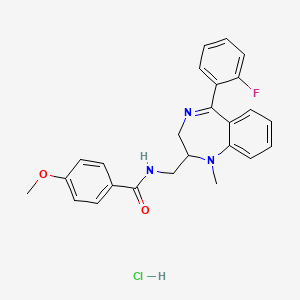
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
